![molecular formula C16H15N5O2 B5668182 N-(3,4-dihydro-2H-chromen-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5668182.png)
N-(3,4-dihydro-2H-chromen-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide
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Overview
Description
The compound N-(3,4-dihydro-2H-chromen-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide belongs to a class of chemical compounds known for their potential applications in various fields such as medicinal chemistry and organic synthesis. These compounds are studied for their unique chemical structure and properties.
Synthesis Analysis
The synthesis of related tetrazolo[1,5-a]pyridine derivatives involves cyclocondensation reactions, starting from commercially available precursors. Compounds similar to N-(3,4-dihydro-2H-chromen-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide are typically prepared in multiple steps involving reactions like etherification, oximation, and Beckmann rearrangement (Scapin et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family has been characterized using techniques such as NMR spectroscopy, MS techniques, and X-ray single-crystal diffraction analysis. These methods provide detailed information about the arrangement of atoms and the configuration of the molecules (Chen et al., 2012).
Chemical Reactions and Properties
These compounds are known for their reactive nature and ability to undergo various chemical transformations. The functional groups present in these molecules, such as the tetrazole and carboxamide groups, play a crucial role in their reactivity and the types of chemical reactions they can participate in.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The crystal structure and physical state can be studied using X-ray diffraction and other analytical techniques.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are determined by the functional groups present in the molecule. The tetrazolo[1,5-a]pyridine core and other substituents contribute to the unique chemical behavior of these compounds.
For more in-depth information, refer to the following studies and analyses:
- Synthesis and characterization of related compounds and their structural analysis through NMR and X-ray diffraction techniques (Chen et al., 2012).
- Detailed synthesis methodologies and the influence of substituents on the chemical structure and properties of tetrazolo[1,5-a]pyridine derivatives (Scapin et al., 2017).
properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-16(13-5-6-21-15(8-13)18-19-20-21)17-9-11-7-12-3-1-2-4-14(12)23-10-11/h1-6,8,11H,7,9-10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAINHINVKEWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CNC(=O)C3=CC4=NN=NN4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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